Naphthalen-1-yl furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

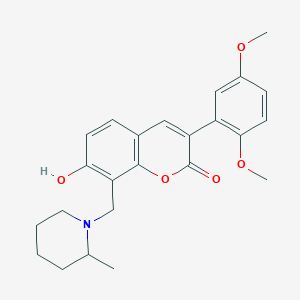

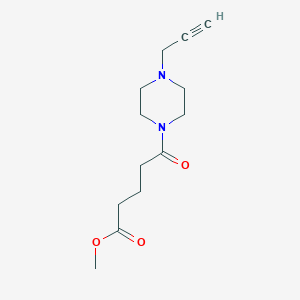

“Naphthalen-1-yl furan-2-carboxylate” is a chemical compound with the IUPAC name 5-(1-naphthyl)-2-furoic acid . It has a molecular weight of 238.24 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of polysubstituted furans, such as “this compound”, has been achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C15H10O3/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H, (H,16,17) .Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 238.24 .科学的研究の応用

Synthesis and Reactivity

Naphthalen-1-yl furan-2-carboxylate and its derivatives have been widely studied for their synthesis and reactivity. Aleksandrov et al. (2017) explored the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further treated to produce various thioamide derivatives. These derivatives underwent various electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017). Similarly, Aleksandrov et al. (2018) reported the synthesis of Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole through a condensation process, which was also subjected to various electrophilic substitution reactions (Aleksandrov et al., 2018).

Synthetic Approaches

Arrault et al. (2001, 2002) described a novel one-step synthesis approach for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, demonstrating the compound's potential in aromatic applications. This process involved the use of substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, showcasing the compound's versatility in synthetic chemistry (Arrault et al., 2001) (Arrault et al., 2002).

Biological Activities

Dong et al. (2009) explored 2-(furan-2-yl)naphthalen-1-ol derivatives as potent and selective antibreast cancer agents. This research indicated the potential of this compound derivatives in oncology, particularly in targeting breast cancer (Dong et al., 2009).

Environmental Applications

In environmental research, Zhang et al. (2004) studied the biodegradation pathway of carboxylated naphthalene, providing insights into the degradation of polycyclic aromatic hydrocarbons. This research is crucial in understanding the environmental impact and biodegradation processes of naphthalene derivatives (Zhang et al., 2004).

将来の方向性

The synthesis of polysubstituted furans, such as “Naphthalen-1-yl furan-2-carboxylate”, has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

特性

IUPAC Name |

naphthalen-1-yl furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(14-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYBXZAVXVKZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)

![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)

![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2397449.png)